molecular formula C21H15N3O2 B3028902 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol CAS No. 38369-95-8

4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol

Cat. No.: B3028902
CAS No.: 38369-95-8
M. Wt: 341.4 g/mol
InChI Key: YCNFNXPUWNPXMG-UHFFFAOYSA-N
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Description

4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol is a chemical compound known for its unique structure and properties It consists of a triazine ring substituted with two phenyl groups and a benzene ring substituted with two hydroxyl groups

Mechanism of Action

Target of Action

The primary target of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol, also known as 2-(2,4-dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine, is to act as a UV light absorber and stabilizer . It is used in polymer formulations, particularly in polycarbonates and polyesters, to enhance their resistance to weathering .

Mode of Action

This compound exhibits its UV-absorbing and stabilizing properties through its unique molecular structure. It has a low tendency to chelate, which allows its use in polymer formulations containing catalyst residues . The compound’s mode of action is characterized by strong thermally activated delayed fluorescence (TADF) characteristics dominated by through-space charge-transfer .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the absorption and stabilization of UV light. The compound’s structure allows it to absorb UV light and prevent it from damaging the polymer material . .

Pharmacokinetics

It’s worth noting that the compound has a high solubility in various solvents such as methyl methacrylate, methylene chloride, chloroform, and toluene , which could influence its distribution and interaction within the polymer matrix.

Result of Action

The primary result of the action of this compound is the enhanced resistance of polycarbonates and polyesters to weathering . By absorbing and stabilizing UV light, the compound prevents the UV light from causing damage to the polymer material, thereby extending the material’s lifespan and maintaining its quality .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of catalyst residues in the polymer formulation can affect the compound’s ability to chelate . Additionally, the compound’s UV-absorbing and stabilizing properties may be affected by the intensity and duration of UV light exposure.

Biochemical Analysis

Biochemical Properties

4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with UV light absorbers and stabilizers, enhancing the resistance of polycarbonates and polyesters to weathering . The compound’s phenolic groups allow it to form hydrogen bonds with proteins, potentially affecting their structure and function.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with UV light absorbers can protect cells from UV-induced damage, thereby maintaining cellular integrity . Additionally, its phenolic groups may play a role in antioxidant activities, protecting cells from oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, potentially inhibiting or activating enzymes. The compound’s ability to form hydrogen bonds with proteins can lead to changes in protein conformation and function. Furthermore, it may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its degradation products can also have significant biochemical effects . Long-term exposure to the compound in in vitro or in vivo studies may reveal additional insights into its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit protective effects, such as UV protection and antioxidant activity. At higher doses, it may cause toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxicity may occur .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s phenolic groups may undergo conjugation reactions, such as glucuronidation or sulfation, which enhance its solubility and excretion . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s phenolic groups may facilitate its binding to specific proteins, affecting its localization and accumulation within cells . Understanding these interactions is essential for determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol typically involves the reaction of 4,6-diphenyl-1,3,5-triazine with a suitable benzene derivative. One common method is the condensation reaction between 4,6-diphenyl-1,3,5-triazine-2-amine and 3,5-dihydroxybenzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This structural feature distinguishes it from other similar compounds and contributes to its versatility in various fields .

Properties

IUPAC Name

4-(4,6-diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c25-16-11-12-17(18(26)13-16)21-23-19(14-7-3-1-4-8-14)22-20(24-21)15-9-5-2-6-10-15/h1-13,25-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNFNXPUWNPXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=C(C=C(C=C3)O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578321
Record name (4Z)-4-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-hydroxycyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38369-95-8
Record name (4Z)-4-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-hydroxycyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-Dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer is charged with 60 g of xylene and 55.5 g (0.207) of 4,6-diphenyl-2-chloro-s-triazine. The mixture is warmed to 118° C. and the pressure is reduced to 300 mbar and 2.8 g of hydrogen chloride gas is charged to the system. The mixture is cooled to 80° C. and a solution of resorcinol (88.2 g, 0.802 mol) in 60 g of tetramethylene sulfone is added dropwise over a 7-minute period. The mixture is stirred at 80° C. for six hours and then for one hour at 100° C. The temperature is reduced to 60° C. and a 300 mL portion of methanol is added. The mixture is allowed to cool to room temperature and is stirred overnight. Sodium methoxide (41.3 g) is added portionwise to adjust the pH to 5.0-5.5. The solids are collected by vacuum filtration and are washed with methanol and water. After drying, the title compound is obtained in a yield of 59.2 g as a pale yellow solid.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
88.2 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
solvent
Reaction Step Two
Name
Sodium methoxide
Quantity
41.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
55.5 g
Type
reactant
Reaction Step Five
Quantity
60 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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